molecular formula C18H18N2O3 B2528143 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide CAS No. 899964-21-7

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide

Cat. No. B2528143
CAS RN: 899964-21-7
M. Wt: 310.353
InChI Key: HMJROPYNTMGLIU-UHFFFAOYSA-N
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Description

The compound N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring. Additionally, the presence of a furan ring, which is an oxygen-containing heterocycle, suggests potential for diverse reactivity and biological activity. The cyclopropanecarbonyl group adds further complexity, potentially affecting the molecule's reactivity and electronic properties.

Synthesis Analysis

The synthesis of related compounds suggests that the target molecule could be synthesized through multi-component reactions or tandem addition-cyclization strategies. For instance, the three-component synthesis involving furan diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine could potentially be adapted to incorporate the necessary quinoline and cyclopropane moieties . Additionally, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, as explored in another study, could provide a pathway to introduce the methylenecyclopropyl carboxylate structure, which is similar to the cyclopropanecarbonyl group in the target molecule .

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, insights can be drawn from related structures. For example, the crystal and molecular structure of N-(2'-pyridyl)-8,13-dioxodinaphtho[2,1-b:2',3'-d]furan-6-carboxamide (DFC) reveals a complex arrangement of intramolecular hydrogen bonds and intermolecular interactions that stabilize the molecular configuration . Such analysis could be indicative of the potential for hydrogen bonding and pi-pi interactions in the target molecule, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of the target molecule can be inferred from the reactivity of its functional groups. The furan ring is known to participate in various reactions, including electrophilic substitution and Diels-Alder reactions. The quinoline moiety could undergo reactions typical of aromatic heterocycles, such as nucleophilic aromatic substitution. The cyclopropanecarbonyl group could be involved in ring-opening reactions under certain conditions, providing access to further functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic systems suggests potential for significant pi-pi interactions, which could affect its solubility and crystallinity. The compound's melting point, boiling point, and solubility in various solvents would be determined by the interplay of its functional groups and overall molecular geometry. The cyclopropane ring introduces strain into the molecule, which could impact its stability and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : The compound has been involved in the synthesis of heterocyclic structures such as thiazoloquinolines and furoquinolines, indicating its utility in constructing complex molecular frameworks. These syntheses involve various chemical reactions, including coupling, electrophilic substitution, and cyclopropanation processes, demonstrating the compound's versatility in organic synthesis (El’chaninov & Aleksandrov, 2017), (Szakonyi et al., 2002).

  • Cyclopropanation Mechanisms : Studies on cyclopropane derivatives highlight innovative cyclopropanation processes to obtain constrained amino acid systems and novel heterocyclic systems. These findings underscore the compound's role in advancing the synthesis of cyclopropane-containing molecules and exploring their chemical behavior (Szakonyi et al., 2002), (Parella et al., 2013).

  • Palladium-Catalyzed Cyclization : The utility of palladium catalysis in cyclizing N-substituted furamides to produce quinoline derivatives, highlights the compound's potential in facilitating complex cyclization reactions and expanding the toolkit for synthesizing fused heterocycles (Lindahl et al., 2006).

  • Anticancer Activity of Derivatives : Research involving cyclopropane carbohydrazide derivatives showcases the exploration of anticancer activities, suggesting the compound's relevance in medicinal chemistry for developing potential therapeutics (Swamy et al., 2016).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(16-4-2-10-23-16)19-14-7-8-15-13(11-14)3-1-9-20(15)18(22)12-5-6-12/h2,4,7-8,10-12H,1,3,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJROPYNTMGLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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